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These application notes provide a comprehensive guide to utilizing TIGIT knockout (KO)
mouse models for in vivo research, particularly in the context of immuno-oncology and drug
development. This document includes an overview of the TIGIT signaling pathway, detailed
protocols for key in vivo experiments, and a summary of expected quantitative data.

Introduction to TIGIT

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint receptor
expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1] Upon
binding to its ligands, primarily CD155 (PVR) and CD112, TIGIT transmits inhibitory signals that
suppress immune cell activation and effector functions.[1] Cancer cells often exploit this
pathway to evade immune surveillance. Consequently, TIGIT has emerged as a promising
target for cancer immunotherapy, with research focusing on the effects of TIGIT blockade, often
in combination with other checkpoint inhibitors like PD-1.[1] TIGIT KO mouse models are
invaluable tools for investigating the in vivo role of TIGIT in tumor immunity and for the
preclinical evaluation of novel therapeutic strategies.

TIGIT Signaling Pathway

TIGIT exerts its inhibitory function through a complex signaling cascade. Upon engagement
with its ligand CD155, the immunoreceptor tyrosine-based inhibitory motif (ITIM) domain in
TIGIT's cytoplasmic tail becomes phosphorylated. This leads to the recruitment of SHIP-1
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phosphatase, which in turn dampens downstream signaling pathways like PI3K and MAPK,
ultimately suppressing T cell and NK cell activation, proliferation, and cytokine production.
Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to
CD155, thereby preventing the transmission of activating signals.
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TIGIT signaling pathway overview.

Experimental Protocols
Generation and Validation of TIGIT Knockout Mice

TIGIT knockout mice are typically generated using CRISPR/Cas9 technology to introduce a
frameshift mutation or a deletion in the Tigit gene, leading to a loss of function.[2]

Protocol:

e Design and Synthesis: Design single guide RNAs (sgRNAS) targeting an early exon of the
Tigit gene. Synthesize the sgRNAs and Cas9 mRNA.

e Microinjection: Microinject the sgRNAs and Cas9 mRNA into the cytoplasm or pronuclei of
fertilized mouse zygotes (e.g., from C57BL/6 strain).
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o Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant surrogate female

mice.

e Genotyping: Screen the resulting pups for the desired genetic modification by PCR
amplification of the target locus followed by Sanger sequencing to identify insertions or
deletions (indels).

o Breeding: Establish a colony by breeding founder mice with wild-type mice to generate
heterozygous F1 offspring. Intercross F1 heterozygotes to obtain homozygous TIGIT KO
mice.

 Validation: Confirm the absence of TIGIT protein expression in homozygous KO mice by flow
cytometry analysis of splenocytes or peripheral blood mononuclear cells (PBMCs) using a
validated anti-mouse TIGIT antibody.

In Vivo Syngeneic Tumor Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the
effect of TIGIT knockout on tumor growth.

Materials:

e TIGIT KO mice and wild-type (WT) littermate controls (C57BL/6 or BALB/c background,
depending on the tumor cell line).

e Syngeneic tumor cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma,
B16F10 melanoma).

* Phosphate-buffered saline (PBS), sterile.

e Trypsin-EDTA.

e Cell culture medium (e.g., DMEM with 10% FBS).
e Syringes and needles (27G).

o Calipers.
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Protocol:
e Cell Culture: Culture tumor cells to 70-80% confluency.

o Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash twice with
sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 1076 cells per 100 pL.[3]
Keep cells on ice.

e Tumor Cell Implantation: Subcutaneously inject 100 uL of the cell suspension (2 x 1076 cells)
into the right flank of each mouse.

e Tumor Monitoring: Measure tumor dimensions every 2-3 days using calipers. Calculate
tumor volume using the formula: Volume = (Length x Width?) / 2.

« Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1.5 cmin
any dimension) or show signs of ulceration or distress.[3] Harvest tumors, spleens, and
tumor-draining lymph nodes for further analysis.
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Workflow for in vivo syngeneic tumor model.

Isolation and Analysis of Tumor-Infiltrating Lymphocytes
(TILs)

This protocol outlines the procedure for isolating and phenotyping immune cells from tumor
tissue.

Materials:
e Tumor tissue.

e RPMI-1640 medium.
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e Collagenase D (1 mg/mL).

e DNase | (0.1 mg/mL).

o Fetal Bovine Serum (FBS).

e 70 um cell strainers.

» Red Blood Cell Lysis Buffer.

e FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

o Fluorescently conjugated antibodies for flow cytometry (see table below).
Protocol:

o Tissue Processing: Mince the harvested tumor tissue into small pieces in a petri dish
containing RPMI-1640.

» Enzymatic Digestion: Transfer the minced tissue to a tube containing RPMI-1640 with
Collagenase D and DNase I. Incubate at 37°C for 30-45 minutes with gentle agitation.

o Cell Dissociation: Pass the digested tissue through a 70 um cell strainer to obtain a single-
cell suspension.

» Red Blood Cell Lysis: If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer.

o Cell Staining: Wash the cells with FACS buffer and stain with a cocktail of fluorescently
labeled antibodies against cell surface markers for 30 minutes on ice in the dark.

e Intracellular Staining (Optional): For intracellular targets like FoxP3 or cytokines (e.g., IFN-y,
TNF-0), fix and permeabilize the cells according to the manufacturer's protocol before adding
intracellular antibodies. For cytokine staining, re-stimulate cells with PMA and ionomycin in
the presence of a protein transport inhibitor for 4-6 hours prior to staining.[4][5]

o Flow Cytometry: Acquire data on a flow cytometer and analyze using appropriate software.

Recommended Flow Cytometry Panel for TILs:
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Marker Cell Type Fluorochrome (Example)
CD45 All Leukocytes AF700

CD3e T Cells PE-Cy7

CD4 Helper T Cells APC

CD8a Cytotoxic T Cells PerCP-Cy5.5
NK1.1 NK Cells PE

FoxP3 Regulatory T Cells FITC

PD-1 Exhausted/Activated T Cells Bv421

TIM-3 Exhausted T Cells BV605
Granzyme B Cytotoxic Cells Alexa Fluor 647
IFN-y Activated T/NK Cells APC-Fire750

Quantitative Data Summary

The following tables summarize typical quantitative data observed in studies using TIGIT KO

mouse models.

Table 1: Tumor Growth Inhibition in TIGIT KO Mice

Tumor Volume

Tumor Model Mouse Strain (mm?3) - Day 21 Reference
(Mean = SEM)

WT TIGIT KO

MC38 C57BL/6 1500 = 200 250 £ 50

CT26 BALB/c 1200 + 150 200 + 40

B16F10 C57BL/6 2000 = 300 1200 % 200

Table 2: Immune Cell Infiltration in Tumors of TIGIT KO Mice
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. % of CD45+ Cells in Tumor
Cell Population Reference
(Mean * SEM)

WT TIGIT KO
CDS8+ T Cells 10+ 2 25+5
NK Cells 5+1 12+3

Regulatory T Cells
(CD4+FoxP3+)

15+3 8+2

Table 3: Cytokine Production by Tumor-Infiltrating Lymphocytes

. % of Positive Cells among
Cytokine Reference
CD8+ TILs (Mean = SEM)

WT TIGIT KO

IFN-y 8+1.5 20+ 4

TNF-a 5+1 15+ 3
Conclusion

TIGIT knockout mouse models are a powerful tool for dissecting the role of the TIGIT-CD155
axis in cancer immunity. In vivo studies using these models consistently demonstrate that the
absence of TIGIT leads to enhanced anti-tumor immune responses, characterized by reduced
tumor growth, increased infiltration of cytotoxic lymphocytes, and elevated pro-inflammatory
cytokine production within the tumor microenvironment. These models are essential for the
preclinical validation of TIGIT-targeting therapies and for exploring synergistic combinations
with other immunomodulatory agents. The protocols and data presented here provide a solid
foundation for researchers to design and execute robust in vivo studies using TIGIT KO mice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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